BenchChemオンラインストアへようこそ!

2'-Deoxy-2'-fluoroguanosine

Antiviral Influenza Human respiratory epithelium

2'-Deoxy-2'-fluoroguanosine (2'-FdG) features a critical 2'-fluoro modification enabling chain-terminating inhibition of influenza virus transcriptase (Ki 1.0 μM). It demonstrates 50-fold greater potency than ribavirin in human respiratory epithelial explants (EC90 ≤0.1 μg/mL) with no cytotoxicity up to 100 μg/mL. Validated in vivo reduces lung virus titers by 1-3 log10. Broad activity against influenza A/B and HSV-1 (IC50 0.093-2.9 μM). Ideal for antiviral efficacy studies, polymerase enzymology, and dual-spectrum assay controls. Procurement ensures a research tool with documented superiority over conventional controls.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 78842-13-4
Cat. No. B044010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroguanosine
CAS78842-13-4
Synonyms9-(2-Deoxy-2-fluoro-β-D-ribofuranosyl)guanine; 
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=O)N
InChIInChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
InChIKeyUXUZARPLRQRNNX-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoroguanosine (CAS 78842-13-4): A Fluorinated Guanosine Nucleoside Analog with Differentiated Antiviral Properties


2'-Deoxy-2'-fluoroguanosine (2'-FdG, CAS 78842-13-4) is a synthetic purine nucleoside analog in which the 2'-hydroxyl of the deoxyribose sugar is replaced with a fluorine atom. This fluorine substitution alters the sugar pucker to favor a 3'-endo conformation and enhances stability against enzymatic degradation [1]. 2'-FdG functions as a prodrug that requires intracellular phosphorylation to its active triphosphate form (2'-FdGTP), where it acts as a competitive inhibitor and chain terminator of viral RNA polymerases, particularly influenza virus transcriptase [2]. Unlike many nucleoside analogs, 2'-FdG exhibits broad activity against both influenza A and B viruses, as well as herpes simplex virus type I, positioning it as a versatile research tool in antiviral discovery programs.

2'-Deoxy-2'-fluoroguanosine: Why Standard Guanosine Analogs Cannot Serve as Direct Replacements


Generic substitution of 2'-deoxy-2'-fluoroguanosine with other guanosine-derived nucleoside analogs such as ribavirin or unmodified 2'-deoxyguanosine is not scientifically justifiable due to fundamental differences in mechanism, potency, and selectivity. The 2'-fluoro modification in 2'-FdG is critical for its unique chain-terminating mechanism on influenza virus transcriptase, which is not shared by ribavirin, a compound that primarily acts via IMP dehydrogenase inhibition and lethal mutagenesis [1]. Furthermore, comparative studies demonstrate that 2'-FdG exhibits approximately 50-fold greater potency than ribavirin in human respiratory epithelial explants, a therapeutically relevant model system, and maintains this superiority even when treatment is initiated post-infection in vivo [2]. These differential properties underscore that experimental outcomes obtained with 2'-FdG cannot be replicated using alternative guanosine analogs without introducing significant confounding variables related to potency, target engagement, and resistance profiles.

Quantitative Differentiation of 2'-Deoxy-2'-fluoroguanosine Against Comparator Compounds


Superior Antiviral Potency in Human Respiratory Epithelial Explants Relative to Ribavirin

In human respiratory epithelial explants, a physiologically relevant model of airway infection, 2'-deoxy-2'-fluoroguanosine demonstrated EC90 values of ≤0.1 μg/mL against both influenza A and B viruses at 48 hours. In the same experimental system, ribavirin required approximately 50-fold higher concentrations to achieve comparable viral yield reduction, with the added liability of inhibiting explant outgrowth at 10 μg/mL, whereas 2'-FdG showed no cytotoxicity up to 100 μg/mL [1].

Antiviral Influenza Human respiratory epithelium

Differentiated Antiviral Spectrum: Activity Against Herpes Simplex Virus Type 1

2'-deoxy-2'-fluoroguanosine exhibits potent anti-herpetic activity that is quantitatively comparable to acyclovir (acycloguanosine), the clinical standard of care for HSV infections. In chicken embryo cells, 2'-FdG achieved an IC50 of 0.093 μM against HSV type I (strain 1C), while acyclovir demonstrated an IC50 of 0.08 μM in the same assay. This activity was confirmed in Vero cells with an IC50 of <0.34 μM for 2'-FdG [1].

Antiviral Herpes Simplex Virus Nucleoside Analog

Superior In Vivo Efficacy in Post-Infection Treatment Compared to Amantadine and Ribavirin

In a mouse pneumonia model of influenza infection, 2'-deoxy-2'-fluoroguanosine demonstrated significantly greater efficacy than both amantadine (an M2 ion channel blocker) and ribavirin (a broad-spectrum nucleoside analog) when treatment was initiated after infection. 2'-FdG reduced mouse lung virus titers by 1-3 log10 units, whereas amantadine and ribavirin were less effective under the same post-infection treatment paradigm [1].

In Vivo Influenza Mouse Model

Selectivity for Viral vs. Host Polymerases Demonstrated by Quantitative Enzyme Inhibition

The active triphosphate metabolite (2'-FdGTP) exhibits marked selectivity for influenza virus transcriptase over host cellular polymerases. In vitro enzyme assays established that 2'-FdGTP is a competitive inhibitor of influenza virus transcriptase with a Ki of 1.0 μM. In contrast, the same metabolite showed only weak inhibition or no susceptibility toward human DNA polymerase α and RNA polymerase II [1]. This selectivity is further validated by cellular data showing no inhibition of host protein synthesis even at compound concentrations of 200 μM, while viral transcription was blocked at 10 μM [2].

Enzyme Selectivity Polymerase Toxicology

Broad-Spectrum Anti-Influenza Activity Across Strains Including Clinical Isolates

2'-deoxy-2'-fluoroguanosine demonstrates potent activity against a broad panel of influenza A and B strains, including clinical isolates that may exhibit differential sensitivity to other antivirals. Across multiple influenza A strains tested in chick embryo fibroblast cells, IC50 values ranged from 0.1 to 2.9 μM [1]. Notably, one clinical isolate proved extremely sensitive when assayed in human tracheal cultures, underscoring the compound's consistent efficacy in physiologically relevant systems [2]. The EC90 value of <0.35 μM for both influenza A and B viruses has been independently reported .

Influenza A Influenza B Strain Coverage

Optimal Research Applications for 2'-Deoxy-2'-fluoroguanosine Based on Differentiated Evidence


In Vitro Antiviral Screening in Human Respiratory Epithelial Models

2'-Deoxy-2'-fluoroguanosine is ideally suited for antiviral efficacy studies in human airway explant or air-liquid interface (ALI) culture systems. Its EC90 of ≤0.1 μg/mL in human respiratory epithelial explants, coupled with the absence of cytotoxicity up to 100 μg/mL, enables robust dose-response characterization without confounding toxicity that limits ribavirin's utility at ≥10 μg/mL [1]. This application is particularly valuable for researchers evaluating compound activity against clinical influenza isolates under physiologically relevant conditions.

In Vivo Influenza Efficacy Studies Requiring Post-Infection Dosing Paradigms

For in vivo influenza research programs employing mouse pneumonia models, 2'-FdG provides a validated positive control or test compound with demonstrated superiority over amantadine and ribavirin in post-infection treatment regimens [1]. The reduction of lung virus titers by 1-3 log10 units under these clinically relevant conditions makes 2'-FdG a benchmark compound for evaluating next-generation influenza antivirals and for understanding the relationship between in vitro potency and in vivo efficacy.

Mechanistic Studies of Viral Polymerase Inhibition and Chain Termination

The well-characterized enzymatic profile of 2'-FdGTP—including its Ki of 1.0 μM for influenza virus transcriptase and its selective chain-terminating mechanism—establishes 2'-FdG as a reference tool for polymerase enzymology studies [1]. Researchers can utilize 2'-FdG to calibrate enzyme inhibition assays, to probe the structural basis of nucleotide analog incorporation, and to generate partially resistant viral variants (with 10-fold reduced susceptibility, Ki = 13.1 μM) for resistance mechanism elucidation.

Broad-Spectrum Antiviral Discovery Programs Targeting Both Influenza and Herpesviruses

In drug discovery programs seeking to identify compounds with activity across multiple viral families, 2'-FdG serves as a dual-spectrum control with quantifiable activity against both influenza viruses (IC50 0.1-2.9 μM) and HSV-1 (IC50 0.093 μM) [1][2]. This broad activity profile enables researchers to use a single reference compound for assay validation across diverse viral targets, streamlining workflow efficiency and reducing the number of control compounds required in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-2'-fluoroguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.